An In-depth Technical Guide to the Core Properties of 2,6-Dimethylhydroquinone
An In-depth Technical Guide to the Core Properties of 2,6-Dimethylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2,6-dimethylhydroquinone, a versatile aromatic organic compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where this compound is of interest. This document details its chemical and physical characteristics, provides insights into its synthesis and purification, outlines analytical methods for its characterization, and explores its biological activities, including its role as an antioxidant.
Core Properties of 2,6-Dimethylhydroquinone
2,6-Dimethylhydroquinone, also known as 2,6-dimethylbenzene-1,4-diol, is a derivative of hydroquinone with the chemical formula C₈H₁₀O₂.[1] It presents as a white to light yellow or light red crystalline solid.[2] This compound is sparingly soluble in water but soluble in methanol.[1][3]
Physicochemical Data
The following tables summarize the key quantitative data for 2,6-Dimethylhydroquinone.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [4][5] |
| CAS Number | 654-42-2 | [1] |
| Appearance | White to light yellow/red crystalline solid | [2] |
| Melting Point | 149 - 151 °C | [5] |
| Boiling Point | 284.6 °C at 760 mmHg | [1][4] |
| Density | 1.162 g/cm³ | [1] |
| Water Solubility | Sparingly soluble | [1] |
| Solubility in other solvents | Soluble in Methanol | [3] |
| pKa | 10.92 ± 0.23 (Predicted) | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.43 (s, 2H, OH), 6.33 (s, 2H, Ar-H), 2.08 (s, 6H, CH₃) | [5] |
| ¹³C NMR (100.40 MHz, DMSO-d₆) | δ (ppm): 149.65, 145.33, 125.40, 114.44, 16.66 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2,6-Dimethylhydroquinone.
Synthesis of 2,6-Dimethylhydroquinone
A common method for the synthesis of 2,6-dimethylhydroquinone is through the oxidation of 2,6-dimethylphenol.
Protocol: Oxidation of 2,6-Dimethylphenol [1]
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Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylphenol in an appropriate solvent.
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Catalyst and Reagent Addition: Introduce cis-bisglycinato copper (II) monohydrate as a catalyst.
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Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture.
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Reaction Conditions: Maintain the reaction temperature at 70 °C and allow the reaction to proceed for 4 hours with continuous stirring.
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Work-up: After the reaction is complete, the mixture is worked up to isolate the crude product. This typically involves extraction and washing steps.
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Purification: The crude 2,6-dimethylhydroquinone is then purified, for example, by recrystallization or column chromatography, to yield the final product. A reported yield for this method is approximately 98%.[1]
Another synthetic route involves the hydrogenation of 2,6-dimethyl-p-benzoquinone.[5]
Purification of 2,6-Dimethylhydroquinone
Purification of the synthesized 2,6-dimethylhydroquinone is crucial to remove unreacted starting materials, byproducts, and other impurities.
Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which 2,6-dimethylhydroquinone is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
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Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly boiled.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol: Column Chromatography [3]
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Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel.
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Sample Loading: Dissolve the crude 2,6-dimethylhydroquinone in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with an appropriate solvent system (e.g., a mixture of cyclohexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to separate the components.[3]
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-dimethylhydroquinone.
Analytical Methods
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
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Sample Preparation: Dissolve an appropriate amount of the purified 2,6-dimethylhydroquinone in a deuterated solvent (e.g., DMSO-d₆).
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NMR Tube: Transfer the solution to an NMR tube.
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Instrument Parameters (Example):
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Spectrometer: 400 MHz for ¹H NMR, 100.40 MHz for ¹³C NMR.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Injection: Inject a small volume of the solution into the GC-MS system.
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GC Parameters:
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Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure separation of the components.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to confirm the identity and purity of the compound.
Biological Activity and Signaling Pathways
2,6-Dimethylhydroquinone is recognized for its antioxidant properties.[1] The primary mechanism of its antioxidant activity involves the donation of hydrogen atoms from its hydroxyl groups to neutralize reactive free radicals, thereby preventing oxidative damage to cellular components.[1]
Antioxidant Mechanism
The antioxidant action of 2,6-dimethylhydroquinone can be visualized as a direct interaction with free radicals.
Caption: Antioxidant mechanism of 2,6-dimethylhydroquinone.
Potential Involvement in Signaling Pathways
Hydroquinones have been shown to interact with cellular signaling pathways, notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of the cellular antioxidant response. While direct and detailed studies on 2,6-dimethylhydroquinone's interaction with specific signaling pathways are an area of ongoing research, the general mechanism for hydroquinones provides a likely model.
The activation of the Nrf2 pathway by hydroquinones is thought to occur through the generation of reactive oxygen species (ROS) during their oxidation to quinones. This leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Proposed Nrf2 pathway activation by 2,6-dimethylhydroquinone.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 2,6-Dimethylhydroquinone.
Caption: General workflow for synthesis and analysis.
Conclusion
This technical guide has provided a detailed overview of the core properties of 2,6-dimethylhydroquinone. The tabulated physicochemical data, along with the detailed experimental protocols for its synthesis, purification, and analysis, offer a practical resource for laboratory work. The exploration of its antioxidant activity and potential involvement in the Nrf2 signaling pathway highlights its significance in biological research and drug development. The provided diagrams offer a clear visualization of the key processes and mechanisms associated with this compound. Further research into the specific biological targets and signaling pathways of 2,6-dimethylhydroquinone will undoubtedly uncover new applications for this versatile molecule.
